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3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-methylphenyl)propanamide
Overview
Description
3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-methylphenyl)propanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-methylphenyl)propanamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Amidation: The final step involves the coupling of the brominated benzoxazole with 4-methylphenylpropanamide using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the phenyl ring.
Reduction: Reduction reactions can occur at the carbonyl group of the amide.
Substitution: The bromine atom can be substituted with various nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, benzoxazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
Medicinal chemistry applications include the development of new drugs targeting specific biological pathways. The compound’s structure may allow it to interact with specific proteins or enzymes.
Industry
In industry, such compounds can be used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-methylphenyl)propanamide would depend on its specific biological target. Generally, benzoxazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites of the target protein.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-phenylpropanamide
- 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-methylphenyl)propanamide
- 3-(6-fluoro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-methylphenyl)propanamide
Uniqueness
The presence of the bromine atom at the 6-position and the 4-methylphenyl group distinguishes 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-methylphenyl)propanamide from other similar compounds. These structural features may confer unique biological activities or chemical reactivity.
Properties
IUPAC Name |
3-(6-bromo-2-oxo-1,3-benzoxazol-3-yl)-N-(4-methylphenyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3/c1-11-2-5-13(6-3-11)19-16(21)8-9-20-14-7-4-12(18)10-15(14)23-17(20)22/h2-7,10H,8-9H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXMXWWPFUWBHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2C3=C(C=C(C=C3)Br)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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